1,1'-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide
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Overview
Description
1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of two 2,4-dimethylpyridinium units connected by a propane-1,3-diyl linker, with bromide ions as counterions
Preparation Methods
The synthesis of 1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide typically involves the reaction of 2,4-dimethylpyridine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Oxidation and Reduction: The pyridinium units can participate in redox reactions, where they can be reduced to the corresponding pyridine derivatives or oxidized to form N-oxides.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium units can bind to active sites or allosteric sites on enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, modulating the oxidative state of biological systems .
Comparison with Similar Compounds
Similar compounds to 1,1’-(Propane-1,3-diyl)bis(2,4-dimethylpyridin-1-ium) dibromide include:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar structure but with tert-butyl groups instead of methyl groups.
1,3-Bis(diphenylphosphino)propane: This compound is used as a ligand in various catalytic reactions, highlighting the versatility of the propane-1,3-diyl linker in different chemical contexts.
Properties
CAS No. |
67261-01-2 |
---|---|
Molecular Formula |
C17H24Br2N2 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
1-[3-(2,4-dimethylpyridin-1-ium-1-yl)propyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C17H24N2.2BrH/c1-14-6-10-18(16(3)12-14)8-5-9-19-11-7-15(2)13-17(19)4;;/h6-7,10-13H,5,8-9H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
AGZXTCIYPMBFBS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=[N+](C=C1)CCC[N+]2=C(C=C(C=C2)C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
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